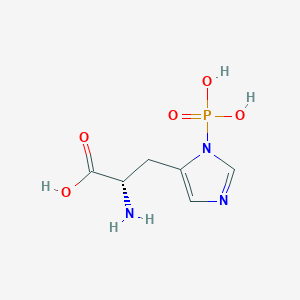

N(pros)-phospho-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

5789-15-1 |

|---|---|

Molecular Formula |

C6H10N3O5P |

Molecular Weight |

235.13 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-phosphonoimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-8-3-9(4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1 |

InChI Key |

VOHVXLVXSYAFOA-YFKPBYRVSA-N |

Isomeric SMILES |

C1=C(N(C=N1)P(=O)(O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(N(C=N1)P(=O)(O)O)CC(C(=O)O)N |

Origin of Product |

United States |

Enzymatic Regulation of N Pros Phospho L Histidine

Protein Histidine Kinases Catalyzing N(pros)-Phosphorylation

Protein histidine kinases (HKs) are a class of transferase enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to a histidine residue on a protein substrate. wikipedia.org This process, known as N(pros)-phosphorylation, results in the formation of N(pros)-phospho-L-histidine. These kinases are central to signal transduction, enabling cells to respond to a vast array of internal and external stimuli. ontosight.aiwikipedia.org They are broadly categorized into distinct families based on their structure, mechanism, and biological context, with prominent examples including the NME (or NDPK) family in mammals and the vast family of two-component system kinases in bacteria. nih.govnih.govresearchgate.net

In mammals, the primary enzymes identified with protein histidine kinase activity belong to the NME (Non-Metastatic Expression) family, also known as Nucleoside Diphosphate (B83284) Kinases (NDPKs). mdpi.comresearchgate.net These highly conserved enzymes were first recognized for their "housekeeping" role in catalyzing the transfer of γ-phosphates from nucleoside triphosphates (NTPs) to nucleoside diphosphates (NDPs), thereby maintaining intracellular NTP pools. nih.govnih.gov However, it is now established that several NME family members, particularly NME1 and NME2, also function as protein histidine kinases, using the same phosphohistidine (B1677714) intermediate to phosphorylate other protein substrates. nih.govnih.govnih.gov

Table 1: NME Family Proteins and Histidine Kinase Activity This table summarizes key members of the human NME family and their established roles related to histidine phosphorylation.

| Protein | Primary Function | Histidine Kinase Activity | Key Features |

|---|---|---|---|

| NME1 | NDPK, Metastasis Suppressor | Yes | Autophosphorylates on His118; transfers phosphate to various protein substrates. nih.govnih.gov |

| NME2 | NDPK, Signal Transduction | Yes | Autophosphorylates on His118; phosphorylates G-protein subunits and ion channels. mdpi.comnih.gov |

| NME4 | Mitochondrial NDPK | Yes | Localized to mitochondria; involved in maintaining mitochondrial network and function. nih.gov |

| NME6 | Mitochondrial Protein | Inactive alone | Monomeric and lacks phosphotransfer activity on its own, but becomes active when complexed with RCC1L in the mitochondria. mdpi.comresearchgate.net |

The catalytic cycle of NME1 and NME2 as protein kinases begins with autophosphorylation. nih.gov This process involves the transfer of the terminal (γ) phosphate group from ATP to a highly conserved histidine residue at position 118 (His118) within the NME active site. nih.govmdpi.com This reaction creates a high-energy this compound intermediate, which is essential for both its NDPK and protein kinase functions. nih.gov The phosphorylation of His118 is a reversible, intramolecular event that primes the enzyme for subsequent phosphate transfer. nih.govresearchgate.net The instability of this phosphohistidine bond under standard analytical conditions, such as heat and acid, made its characterization difficult for many years. nih.gov

Once autophosphorylated on His118, NME1/2 can transfer the phosphate group via one of two pathways. nih.gov In its canonical NDPK role, the phosphohistidine intermediate donates the phosphate to a nucleoside diphosphate (NDP), regenerating an NTP. mdpi.com In its protein kinase role, the enzyme transfers the phosphate from the activated His118 to a histidine residue on a specific protein substrate. nih.govmdpi.com This phosphotransfer to other proteins modulates their activity, localization, or interaction with other molecules, thereby propagating a cellular signal. nih.govresearchgate.net NME2, for example, has been shown to phosphorylate the β-subunit of heterotrimeric G-proteins, while NME1 can phosphorylate enzymes involved in metabolism, such as ATP citrate (B86180) lyase (ACLY). mdpi.comnih.gov

Table 2: Selected Protein Substrates of NME Histidine Kinase Activity This table highlights some of the known protein substrates phosphorylated by NME1 and NME2, demonstrating the diverse pathways regulated by histidine phosphorylation.

| NME Kinase | Substrate Protein | Phosphorylation Site | Cellular Function Regulated |

|---|---|---|---|

| NME1 | ATP Citrate Lyase (ACLY) | His760 | Fatty Acid Biosynthesis. nih.govmdpi.com |

| NME1 | Succinate-CoA Ligase (SUCLG1) | His299 | Succinyl-CoA Production. nih.govmdpi.com |

| NME2 | G-protein β subunit | His266 | G-protein coupled receptor signaling. mdpi.com |

| NME2 | KCa3.1 Potassium Channel | His358 | Ion Channel Regulation. nih.govnih.gov |

| NME2 | TRPV5 Calcium Channel | His711 | Calcium transport. nih.gov |

In bacteria, this compound is a cornerstone of signal transduction, primarily through two-component systems (TCSs). nih.govnih.gov These systems are the most common signaling pathways in the bacterial kingdom, allowing organisms to sense and adapt to environmental changes like nutrient availability, pH, and osmolarity. frontiersin.orgnih.gov A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. nih.govyoutube.com Prominent examples of proteins that utilize N(pros)-phosphohistidine intermediates include Enzyme I of the phosphotransferase system (PTS) and sensor kinases like EnvZ. nih.govnih.gov

The signaling cascade in a typical bacterial TCS begins when an external stimulus triggers a conformational change in the sensor histidine kinase. nih.gov This change activates the kinase's catalytic domain, which then uses ATP to autophosphorylate a conserved histidine residue, forming an this compound. nih.govyoutube.com This high-energy phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of its cognate response regulator protein. wikipedia.org Phosphorylation of the response regulator activates it, often causing it to function as a transcription factor that alters the expression of target genes, thereby mounting a specific cellular response to the initial stimulus. nih.govnih.gov

Table 3: Examples of Bacterial Two-Component and Phosphotransferase Systems This table provides examples of bacterial systems where this compound is a key intermediate.

| System | Sensor/Enzyme | Phosphorylated Intermediate | Response Regulator/Substrate | Function |

|---|---|---|---|---|

| Osmoregulation | EnvZ | N(pros)-Phosphohistidine | OmpR | Regulates expression of outer membrane porins in response to osmolarity. genome.jp |

| Carbohydrate Transport (PTS) | Enzyme I (EI) | N(pros)-Phosphohistidine | HPr | First step in a phosphorelay chain for sugar transport and phosphorylation. nih.gov |

| Mannitol Transport (PTS) | Enzyme IIMtl | N(pros)-Phosphohistidine & S-Phosphocysteine | Mannitol | Transports and phosphorylates mannitol. nih.gov |

The bacterial phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS) is a multi-protein system that couples the transport and phosphorylation of sugars. nih.gov This system is a prime example of a phosphorelay chain that relies on phosphohistidine intermediates. The process is initiated when Enzyme I (EI) autophosphorylates on a histidine residue using PEP as the phosphoryl donor. nih.gov The phosphoryl group is then transferred to a histidine residue on the Histidine-containing phosphocarrier protein (HPr). From phospho-HPr, the phosphate is passed to a sugar-specific Enzyme II complex, which catalyzes the transport of the sugar across the membrane and its concomitant phosphorylation. nih.gov In some specific PTS components, such as the mannitol-specific Enzyme IIMtl of E. coli, the phosphorelay involves two different phosphorylated intermediates on the same enzyme: an initial N(pros)-phosphohistidine and a subsequent S-phosphocysteine, before the final transfer to the sugar substrate. nih.govacs.org

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula | PubChem CID |

|---|---|---|

| This compound | C6H10N3O5P | 15458487 nih.govuni.lu |

| L-histidine | C6H9N3O2 | 6274 |

| ATP (Adenosine triphosphate) | C10H16N5O13P3 | 5957 |

| ADP (Adenosine diphosphate) | C10H15N5O10P2 | 6022 |

| GDP (Guanosine diphosphate) | C10H15N5O11P2 | 6821 |

| GTP (Guanosine triphosphate) | C10H16N5O14P3 | 135398634 |

| Phosphoenolpyruvate (PEP) | C3H5O6P | 1005 |

| Mannitol | C6H14O6 | 6251 |

Other Characterized and Putative Protein Histidine Kinases

While much of the focus in eukaryotes has been on the NME (non-metastatic cells 1, protein, expressed in) family as the primary protein histidine kinases, research into prokaryotic systems reveals a broader diversity of these enzymes. In bacteria, histidine kinases are key components of two-component signaling systems. nih.gov These systems are classified into different types, and recently, a new class, HKIII, has been identified. nih.gov These Class III histidine kinases exhibit features of both classical (HKI) and chemotaxis-specific (HKII) kinases but have a unique modular design. nih.gov They are characterized by the presence of sensory domains but lack a typical dimerization domain found in other histidine kinases. nih.gov Although their function is not fully elucidated, they are proposed to regulate type IV pilus-based motility. nih.gov The existence of such distinct classes of histidine kinases in bacteria suggests that the landscape of protein histidine kinases in eukaryotes may also be more complex than currently understood, with other putative kinases yet to be fully characterized.

Protein Histidine Phosphatases Dephosphorylating this compound

The removal of the phosphate group from this compound is carried out by a specific set of enzymes known as protein histidine phosphatases. In mammals, three primary enzymes have been identified to fulfill this role: Phosphohistidine Phosphatase 1 (PHPT1), Phospholysine Phosphohistidine Inorganic Pyrophosphatase (LHPP), and Phosphoglycerate Mutase 5 (PGAM5). nih.govnih.gov

Phosphohistidine Phosphatase 1 (PHPT1) Activity and Substrate Specificity

Phosphohistidine Phosphatase 1 (PHPT1), also known as protein histidine phosphatase, was the first such enzyme to be discovered in vertebrates. nih.gov It is a 14 kDa protein that exhibits specificity for phosphohistidine residues. uniprot.org PHPT1 is abundantly expressed in the heart and skeletal muscle. uniprot.org This enzyme plays a crucial role in reversing the action of histidine kinases, thereby regulating the phosphorylation status and activity of various proteins. Its substrates include the β-subunit of heterotrimeric G proteins, ATP-citrate lyase, and the potassium channel KCa3.1, all of which are phosphorylated by NME family kinases. nih.govnih.gov This positions PHPT1 as a key negative regulator of signaling pathways mediated by protein histidine phosphorylation.

The catalytic mechanism of PHPT1 is distinct among known protein phosphatases. nih.govnih.gov Unlike many other phosphatases, PHPT1 does not form a covalent phospho-enzyme intermediate during the dephosphorylation reaction. nih.gov Instead, it employs a unique mechanism where the imidazole (B134444) ring of a histidine residue (His53) within the active site acts as a general base. nih.govnih.gov This histidine residue activates a water molecule, which then acts as a nucleophile to directly attack the phosphorus atom of the phosphohistidine substrate. nih.govnih.gov The active site, located between helix α1 and loop L5, contains residues such as His53, Ala54, Ser94, and Ala96 that help to anchor the phosphate group through hydrogen bonds. nih.gov A lysine (B10760008) residue (Lys21) is also thought to contribute by stabilizing the transition state of the reaction. nih.gov This mechanism renders PHPT1 resistant to many common broad-spectrum phosphatase inhibitors like sodium vanadate (B1173111) and fluoride. nih.gov

PHPT1 specifically catalyzes the hydrolysis of the P-N bond in both N(pros)-phospho-L-histidyl-[protein] and N(tele)-phospho-L-histidyl-[protein], releasing a phosphate group and restoring the histidine residue. uniprot.org The reaction is as follows:

N(pros)-phospho-L-histidyl-[protein] + H₂O → L-histidyl-[protein] + phosphate uniprot.org

This activity has been demonstrated on various protein substrates, highlighting its central role in terminating histidine phosphorylation-dependent signals. nih.govnih.gov

Phospholysine Phosphohistidine Inorganic Pyrophosphatase (LHPP)

Phospholysine Phosphohistidine Inorganic Pyrophosphatase (LHPP) is another key enzyme involved in the dephosphorylation of phosphohistidine. nih.gov As its name suggests, it was initially found to dephosphorylate free phospholysine and phosphohistidine, as well as inorganic pyrophosphate. nih.gov LHPP belongs to the haloacid dehalogenase (HAD) family of phosphatases. nih.gov In humans, LHPP has been identified as a tumor suppressor, with its expression being downregulated in various cancers, including hepatocellular carcinoma, gastric cancer, and glioblastoma. nih.govnih.gov Functionally, LHPP has been shown to inhibit cancer cell proliferation and metastasis by impacting signaling pathways such as the PI3K/AKT and TGF-β/smad pathways. nih.govnih.gov Recent studies have confirmed its role as a histidine phosphatase that can dephosphorylate both 1-pHis and 3-pHis (N(pros)-pHis) isomers. frontiersin.org

Phosphoglycerate Mutase 5 (PGAM5) as a Phosphatase

Phosphoglycerate Mutase 5 (PGAM5) is a mitochondrial protein that also possesses serine/threonine phosphatase activity. nih.govnih.gov However, recent research has unveiled its function as a phosphohistidine phosphatase. nih.govnih.gov PGAM5 specifically interacts with and dephosphorylates the catalytic histidine (His118) of Nucleoside Diphosphate Kinase B (NDPK-B), an NME family member. nih.govnih.gov By dephosphorylating NDPK-B, PGAM5 negatively regulates the downstream signaling cascade, which includes the inhibition of the K+ channel KCa3.1 activation in CD4+ T cells. nih.govnih.gov This demonstrates a crucial role for PGAM5 in modulating immune responses through the control of histidine phosphorylation.

Broad-Specificity Phosphatases with Histidine Phosphatase Activity (e.g., PP1, PP2A, PP2C)

A pivotal study demonstrated that PP1, PP2A, and PP2C are all capable of acting as protein histidine phosphatases. nih.gov In this research, histone H4, which was experimentally phosphorylated on a histidine residue by a kinase from Saccharomyces cerevisiae, served as the substrate. Incubation of this phosphohistidine-containing histone with catalytic subunits of either PP1, PP2A, or PP2C resulted in the significant removal of the phosphate group from the histidine residue. nih.govresearchgate.net This finding established that the enzymatic activity of these phosphatases is not limited to phosphoester bonds (as in phosphoserine and phosphothreonine) but also extends to the more labile phosphoamide bond of this compound. nih.gov

The study further revealed that the characteristics of these phosphatases during histidine dephosphorylation were consistent with their established behavior when acting on serine/threonine substrates. nih.gov For instance, the activity of PP1 and PP2A against phosphohistidine was sensitive to specific inhibitors, while PP2C's activity showed its characteristic dependence on magnesium ions. nih.gov In contrast, Protein Phosphatase 2B (PP2B), another major serine/threonine phosphatase, did not exhibit any activity towards the phosphohistidine substrate under the same conditions. nih.gov

The quantitative analysis from these studies underscored that the activity against phosphohistidine is a major function of PP1, PP2A, and PP2C, not a minor side-reaction. nih.gov

The table below summarizes the key findings regarding the dephosphorylation of a phosphohistidine substrate by broad-specificity phosphatases. The data is derived from in vitro experiments using histone H4 phosphorylated on histidine-75.

| Phosphatase | Substrate | Observed Activity | Modulator | Effect on Histidine Phosphatase Activity | Reference |

| Protein Phosphatase 1 (PP1) | Histidine-phosphorylated Histone H4 | Dephosphorylation | Inhibitor-1 | Inhibition | nih.gov |

| Protein Phosphatase 2A (PP2A) | Histidine-phosphorylated Histone H4 | Dephosphorylation | Okadaic Acid | Inhibition | nih.gov |

| Protein Phosphatase 2C (PP2C) | Histidine-phosphorylated Histone H4 | Dephosphorylation | Magnesium (Mg²⁺) | Required for activity | nih.gov |

| Protein Phosphatase 2B (PP2B) | Histidine-phosphorylated Histone H4 | No dephosphorylation | - | Not applicable | nih.gov |

Biological Roles and Signaling Mechanisms of N Pros Phospho L Histidine

Role in Cellular Signal Transduction

The phosphorylation of histidine is a pivotal mechanism for transmitting signals within and between cells, enabling organisms to respond and adapt to their environment.

Two-Component Phospho-Relay Signaling in Prokaryotes, Fungi, and Plants

In prokaryotes, lower eukaryotes, and plants, N(pros)-phospho-L-histidine is a cornerstone of two-component signal transduction (TCS) systems. drug-dev.comnih.gov These systems are fundamental for sensing and responding to a wide array of environmental stimuli. drug-dev.comlongdom.org

Prokaryotes: The quintessential bacterial TCS consists of a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). nih.govnih.gov Upon detecting an environmental signal, the HK autophosphorylates on a conserved histidine residue. drug-dev.com This phosphate (B84403) group is then transferred to a conserved aspartate residue on the RR. drug-dev.com The phosphorylated RR typically functions as a transcription factor, modulating the expression of genes involved in processes like chemotaxis, stress response, and antibiotic resistance. drug-dev.comnih.gov For instance, in bacterial chemotaxis, the CheA protein, a histidine kinase, autophosphorylates and subsequently transfers the phosphate to CheY, a response regulator that controls flagellar rotation. nih.govnih.gov

Fungi: Fungal two-component systems are generally more complex than their prokaryotic counterparts. drug-dev.com They often involve a multi-step phosphorelay, which includes a hybrid histidine kinase, a histidine phosphotransfer (HPt) protein, and one or more response regulators. drug-dev.comlongdom.orgnih.gov The sensor kinase, upon activation, transfers the phosphate group intramolecularly to a receiver domain, and then to a conserved histidine on the HPt protein. nih.gov This mobile HPt protein can then shuttle between the cytoplasm and nucleus to phosphorylate different response regulators, allowing for a more intricate signaling network. longdom.orgnih.gov In many fungi, a single gene encodes the HPt protein, highlighting its central role in integrating various signals. nih.gov These pathways regulate crucial processes such as osmosensing, morphogenesis, and virulence. longdom.orgmdpi.com

Plants: Plants also utilize a four-step phosphorelay system similar to that in fungi, involving hybrid histidine kinases, HPt proteins, and response regulators to manage responses to stimuli like hormones and environmental stress. nih.gov

The core logic of these systems across different organisms remains the transfer of a phosphoryl group from a histidine to an aspartate, initiating a downstream response. The evolution to a multi-step relay in eukaryotes likely accommodates the increased complexity of cellular compartmentalization. nih.gov

Emerging Evidence in Mammalian Cellular Processes

While canonical two-component systems are absent in mammals, the significance of histidine phosphorylation in their cellular processes is increasingly recognized. drug-dev.comnih.gov The discovery of mammalian histidine kinases and phosphatases has propelled research into the roles of this compound in higher eukaryotes. nih.govnih.gov

The primary identified mammalian histidine kinases are Nucleoside Diphosphate (B83284) Kinase A (NME1/Nm23-H1) and Nucleoside Diphosphate Kinase B (NME2/Nm23-H2). drug-dev.comnih.gov These enzymes catalyze the transfer of a phosphate group from their autophosphorylated histidine 118 residue to histidine residues on substrate proteins. nih.govnih.gov

Emerging research indicates that this compound signaling is implicated in a variety of mammalian cellular functions:

G-protein signaling: The β-subunit of heterotrimeric G-proteins can undergo histidine phosphorylation, a modification implicated in the non-receptor-dependent activation of these crucial signaling molecules. nih.gov NME2, for example, contributes to G-protein activation by facilitating phosphate transfer to a histidine residue on the Gβ subunit. nih.gov

Ion channel regulation: The activity of certain ion channels is modulated by histidine phosphorylation. For instance, NME2-mediated phosphorylation of a specific histidine residue on the potassium channel KCa3.1 activates it by preventing copper inhibition. nih.govresearchgate.net

Metabolism and cell growth: Histidine phosphorylation has been linked to metabolic regulation and processes like cell proliferation. nih.govnih.gov

Cancer and metastasis: The NME/NDPK family has been studied in the context of cancer, where their histidine kinase activity may play a role in suppressing cell migration and invasion. nih.govnih.gov

The existence of specific phosphatases that reverse histidine phosphorylation, such as Protein Histidine Phosphatase 1 (PHPT1) and Phosphoglycerate Mutase Family Member 5 (PGAM5), further underscores the regulatory nature of this modification in mammals. nih.govnih.gov

Involvement as an Enzymatic Intermediate

Phosphotransfer Reactions in Metabolic Pathways

This compound is a key intermediate in several metabolic enzymes that catalyze substrate-level phosphorylation or other phosphate transfer reactions. nih.gov

ATP Citrate (B86180) Lyase (ACLY): This enzyme plays a central role in fatty acid synthesis by converting citrate into acetyl-CoA. The catalytic mechanism involves a phosphohistidine (B1677714) intermediate. nih.govnih.gov NME has been shown to phosphorylate a histidine residue in the catalytic site of ACLY. nih.govresearchgate.net

Phosphoglycerate Mutase 1 (PGAM1): In glycolysis, PGAM1 catalyzes the interconversion of 3-phosphoglycerate (B1209933) and 2-phosphoglycerate. nih.gov The cofactor-dependent form of this enzyme (dPGM) utilizes a phosphohistidine intermediate in its active site. nih.govwikipedia.org The enzyme is "primed" by phosphorylation of a histidine, which is essential for the mutase reaction. nih.gov

Succinyl-CoA Synthetase (SCS): A crucial enzyme in the citric acid cycle, SCS couples the conversion of succinyl-CoA to succinate (B1194679) with the synthesis of a nucleoside triphosphate (ATP or GTP). nih.gov The reaction proceeds through the formation of a 3-pHis intermediate on the enzyme. nih.govresearchgate.net

Roles in Nucleoside Diphosphate Kinase Activity

Nucleoside diphosphate kinases (NDPKs), such as the aforementioned NME1 and NME2, are a highly conserved family of enzymes whose primary function is to maintain the cellular pool of nucleoside triphosphates (NTPs). nih.govnih.gov They catalyze the transfer of the terminal (γ) phosphate from an NTP, typically ATP, to a nucleoside diphosphate (NDP). nih.govnih.gov

This reaction proceeds via a "ping-pong" mechanism where the enzyme itself is first phosphorylated. The active site histidine (specifically His118 in NME1/2) is autophosphorylated, forming a high-energy 1-pHis intermediate. nih.govoncotarget.com This phosphohistidine intermediate then transfers the phosphate group to an NDP acceptor molecule. nih.govresearchgate.net This NDPK activity is critical for providing localized GTP for various cellular processes, including membrane remodeling by dynamin family proteins. nih.gov

Regulation of Specific Protein Functions by this compound

The reversible phosphorylation of histidine residues can directly regulate the function of specific proteins, acting as a molecular switch to alter their activity, conformation, or interaction with other molecules. This is a distinct role from its function as a transient intermediate in an enzymatic cycle.

One of the clearest examples of this regulatory function is the modulation of the KCa3.1 potassium channel . This channel's activity is inhibited by copper ions, which coordinate with histidine 358 (H358) and lock the channel in a closed state. Phosphorylation of this specific histidine residue by NME2 prevents copper from binding, thereby relieving the inhibition and activating the channel. nih.govresearchgate.net This represents a novel mechanism of protein regulation where phosphorylation sterically hinders the binding of a metal ion cofactor. nih.gov

Another example is the regulation of the TRPV5 calcium channel . Its activity is regulated by reversible histidine phosphorylation mediated by NME2 (as the kinase) and PHPT1 (as the phosphatase). nih.gov

Furthermore, NME1's histidine kinase activity has been implicated in the suppression of breast carcinoma cell motility, suggesting that the phosphorylation of specific, yet-to-be-fully-identified, protein substrates can regulate complex cellular behaviors like migration. nih.gov The interaction of NME2 with the βγ subunits of heterotrimeric G-proteins and the subsequent phosphorylation of a histidine residue on Gβ leads to G-protein activation, demonstrating a direct regulatory role in a major signaling pathway. nih.gov

The discovery of specific histidine phosphatases like PHPT1 and LHPP, which can dephosphorylate these substrates, highlights the dynamic and reversible nature of this regulatory mechanism, akin to the well-established serine/threonine and tyrosine phosphorylation systems. nih.govnih.govmdpi.com

Ion Channel Regulation (e.g., KCa3.1, TRPC4, TRPV5)

Reversible histidine phosphorylation is a key mechanism for regulating the activity of several critical ion channels, thereby influencing cellular homeostasis and signaling. nih.gov This regulation is often mediated by the interplay between histidine kinases, such as Nucleoside Diphosphate Kinase B (NDPK-B, also known as NME2), and phosphatases like Protein Histidine Phosphatase 1 (PHPT1). nih.govnih.gov

KCa3.1: The calcium-activated potassium channel KCa3.1 is essential for maintaining the electrochemical gradient that drives sustained Ca²⁺ influx in T-lymphocytes, a process necessary for their activation. nih.govdrugbank.com The activation of KCa3.1 requires the direct phosphorylation of histidine 358 (His358) in its C-terminus by NDPK-B. nih.govdrugbank.com This phosphorylation event is a critical step downstream of T-cell receptor activation. researchgate.net Conversely, the channel is inhibited by the phosphatase PHPT1, which dephosphorylates His358. researchgate.net Interestingly, research has revealed that non-phosphorylated His358 mediates copper-dependent inhibition of the channel; phosphorylation by NDPK-B relieves this inhibition, thereby activating the channel. elifesciences.org This regulatory mechanism highlights a unique role for histidine phosphorylation in controlling T-cell function and presents a potential target in autoimmune diseases. nih.govelifesciences.org

TRPV5: The transient receptor potential vanilloid 5 (TRPV5) channel plays a crucial role in calcium reabsorption in the kidneys. nih.gov Similar to KCa3.1, TRPV5 is activated by NDPK-B-mediated phosphorylation of a specific histidine residue, His711. nih.govnih.gov This phosphorylation leads to channel opening and subsequent Ca²⁺ influx. nih.gov The activity of TRPV5 is reversed by the action of the histidine phosphatase PHPT1. nih.gov The physiological importance of this regulatory pathway is underscored by findings that mice lacking NDPK-B exhibit increased urinary calcium loss, confirming the role of histidine phosphorylation in renal Ca²⁺ homeostasis. nih.gov

TRPC4: Transient Receptor Potential Cation Channel Subfamily C Member 4 (TRPC4) is a non-selective cation channel that contributes to Ca²⁺ homeostasis by either directly conducting Ca²⁺ or indirectly by modulating membrane potential. researchgate.net It is involved in diverse physiological processes, including neurite outgrowth and the regulation of gonadotropin-releasing hormone neurons. researchgate.net While direct regulation by this compound is less characterized than for KCa3.1 and TRPV5, TRP channels as a family are known to be regulated by various signaling molecules, and their function is critical for calcium signaling, a process where histidine phosphorylation has been shown to be a key player. nih.govnih.gov

| Ion Channel | Regulating Kinase/Phosphatase | Phosphorylation Site | Functional Effect of Phosphorylation |

| KCa3.1 | NDPK-B / PHPT1 | Histidine 358 (His358) | Activation; relieves copper-mediated inhibition, enabling Ca²⁺ influx in T-cells. nih.govelifesciences.org |

| TRPV5 | NDPK-B / PHPT1 | Histidine 711 (His711) | Activation; opens the channel to facilitate Ca²⁺ reabsorption in the kidney. nih.govnih.gov |

| TRPC4 | Not specified | Not specified | Contributes to Ca²⁺ homeostasis; implicated in various signaling pathways. researchgate.net |

Chromatin Biology and Histone Modification (e.g., Histone H4)

Histone post-translational modifications are fundamental to the regulation of chromatin structure and gene expression. While modifications like acetylation, methylation, and serine/threonine phosphorylation are well-studied, histidine phosphorylation is an emerging area of interest in chromatin biology. creative-proteomics.com

Histone H4: Phosphorylation of histone H4 at its histidine residues has been known for decades and is particularly associated with cellular proliferation. nih.gov A specific histone H4 histidine kinase (HHK) activity, though the enzyme has not been fully isolated, has been identified in various tissues. nih.gov This kinase activity is significantly elevated during liver regeneration following damage, where it is linked to the proliferation of hepatocytes and liver progenitor cells. nih.gov Furthermore, histone H4 histidine kinase activity is dramatically increased—nearly 100-fold in human fetal liver and several hundredfold in hepatocellular carcinoma tissue compared to normal adult liver—suggesting a profound role in development and carcinogenesis. nih.gov The dephosphorylation of pHis on histones is catalyzed by phosphatases such as PHPT1. nih.gov This dynamic modification of histone H4 likely plays a key role in modulating chromatin structure to facilitate DNA replication and transcription during periods of high cellular activity.

| Histone | Key Process | Associated Kinase/Phosphatase Activity | Significance |

| Histone H4 | Cell Proliferation, Liver Regeneration, Carcinogenesis | Histone H4 Histidine Kinase (HHK) / PHPT1 | Phosphorylation is highly elevated in proliferating hepatocytes, fetal liver, and hepatocellular carcinoma, indicating a role in regulating chromatin during cell division and cancer development. nih.gov |

Involvement in Apoptosis, Cell Proliferation/Differentiation, and Inflammation

This compound signaling is implicated in fundamental cellular processes including programmed cell death (apoptosis), cell growth and specialization, and the inflammatory response.

Apoptosis: The E3 ubiquitin ligase Parkin, which is linked to Parkinson's disease, plays a role in protecting cells from stress-induced apoptosis. wikipedia.org Parkin enhances cell survival by suppressing apoptosis through multiple mechanisms, including the activation of NF-κB signaling. wikipedia.org While direct histidine phosphorylation of Parkin itself is an area of ongoing research, its function is intertwined with signaling pathways where histidine kinases and phosphatases are active, suggesting a potential regulatory intersection.

Cell Proliferation and Differentiation: As mentioned with histone H4, histidine phosphorylation is strongly correlated with cell proliferation, particularly in the liver. nih.gov The significant increase in histone H4 histidine kinase activity during liver regeneration points to its importance in driving the cell cycle of hepatocytes. nih.gov Additionally, the histidine kinase NME1 has been associated with neuroblastoma cell migration and differentiation, suggesting a functional role for histidine phosphorylation in neural development and cancer pathogenesis. salk.edu

Inflammation: Histidine phosphorylation is a key regulator of the inflammatory response. The activation of CD4⁺ T-cells, a central event in adaptive immunity, is dependent on the NDPK-B-mediated phosphorylation of the KCa3.1 channel. nih.govelifesciences.org This action promotes the necessary calcium signaling for T-cell activation and cytokine production. nih.gov Furthermore, studies have shown that intestinal inflammation, such as that occurring in colitis, is associated with increased levels of histidine phosphorylation in intestinal epithelial cells and a corresponding loss of the histidine phosphatase LHPP. nih.gov This suggests that dysregulation of the histidine phosphoproteome may contribute to the pathology of inflammatory bowel disease (IBD). nih.gov

| Cellular Process | Key Protein(s) | Role of Histidine Phosphorylation |

| Apoptosis | Parkin | Protects against apoptosis; operates in pathways where histidine phosphorylation is active. wikipedia.org |

| Cell Proliferation | Histone H4 | Phosphorylation is elevated during liver regeneration and in cancer, suggesting a role in regulating cell division. nih.gov |

| Cell Differentiation | NME1 | Implicated in neuroblastoma cell differentiation. salk.edu |

| Inflammation | KCa3.1, LHPP | KCa3.1 phosphorylation is required for T-cell activation. nih.gov Increased pHis levels are observed in intestinal inflammation. nih.gov |

Other Identified N(pros)-Phosphoproteins and Putative Functions

Beyond the examples discussed, proteomic studies and targeted investigations have begun to identify other proteins regulated by N(pros)-histidine phosphorylation, expanding the known reach of this modification.

ATP-Citrate Lyase (ACLY): ACLY is a key enzyme in fatty acid metabolism. It can be phosphorylated on its catalytic site histidine (His760) by NME1. nih.gov This modification occurs at the N3 (pros) position and suggests a direct link between histidine phosphorylation and the regulation of cellular metabolism. nih.gov The dephosphorylation of ACLY is carried out by PHPT1. nih.gov

G protein β-subunit (Gβ1): The β-subunit of heterotrimeric G proteins, a central component of many signal transduction pathways, has been shown to be phosphorylated on a histidine residue. nih.gov This phosphorylation is dephosphorylated by PHPT1, indicating a role for reversible histidine phosphorylation in modulating G protein-coupled receptor signaling. nih.gov

Annexin I: This protein is involved in regulating chloride ion concentration in airway epithelia. nih.gov It has been reported to be phosphorylated on a histidine residue (His246) within its core domain, a modification that is involved in its calcium-dependent binding to phospholipids. nih.gov However, the precise functional consequence of this phosphorylation on Annexin I activity remains to be fully explored. nih.gov

| Phosphoprotein | Putative Function | Regulating Kinase/Phosphatase |

| ATP-Citrate Lyase (ACLY) | Fatty Acid Metabolism | NME1 / PHPT1 nih.govnih.gov |

| G protein β-subunit (Gβ1) | G-protein coupled receptor signaling | PHPT1 (phosphatase) nih.govnih.gov |

| Annexin I | Ion concentration regulation, phospholipid binding | Not fully determined nih.gov |

Advanced Methodologies for the Study of N Pros Phospho L Histidine

Challenges in N(pros)-Phospho-L-Histidine Detection and Analysis

Detecting and analyzing this compound is complicated by its chemical nature and biological scarcity.

The most significant challenge in studying pHis is the chemical instability of its phosphoramidate (B1195095) (P-N) bond. nih.govnih.govresearchgate.net This bond has a high standard free energy (ΔG°) of hydrolysis, ranging from -12 to -14 kcal/mol, which is considerably higher than that of the phosphoester bonds found in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr). nih.gov This high energy makes pHis an excellent phosphoryl group donor in biochemical reactions but also renders it highly susceptible to cleavage, especially under acidic conditions. nih.govnih.gov

Standard phosphoproteomic workflows often utilize acidic environments (e.g., pH < 3) for proteolytic digestion, liquid chromatography separation, and mass spectrometry analysis. nih.govnih.gov These conditions readily hydrolyze the P-N bond in both pHis isomers, leading to the loss of the modification before it can be detected. nih.govnih.gov

The two isomers of phosphohistidine (B1677714), this compound (also known as π-pHis or 1-pHis) and N(tele)-phospho-L-histidine (τ-pHis or 3-pHis), exhibit different stabilities. N(pros)-pHis is the kinetically favored product of chemical phosphorylation but is thermodynamically less stable than N(tele)-pHis. nih.gov Consequently, N(pros)-pHis is more rapidly hydrolyzed in acidic conditions. nih.gov Furthermore, under mildly basic conditions, the less stable N(pros)-pHis can isomerize to the more stable N(tele)-pHis, potentially confounding analyses of isomer-specific functions. nih.gov

Table 1: Comparison of Phosphoamino Acid Bond Characteristics

| Phosphoamino Acid | Bond Type | Bond Stability | ΔG° of Hydrolysis (kcal/mol) | Susceptibility to Standard Proteomic Conditions |

|---|---|---|---|---|

| This compound | Phosphoramidate (P-N) | Highly Labile | -12 to -14 | High (Acid-labile) |

| N(tele)-phospho-L-histidine | Phosphoramidate (P-N) | Labile | -12 to -14 | High (Acid-labile) |

| Phosphoserine | Phosphoester (P-O) | Stable | -6.5 to -9.5 | Low |

| Phosphothreonine | Phosphoester (P-O) | Stable | -6.5 to -9.5 | Low |

Like many post-translational modifications involved in signaling, pHis often occurs at substoichiometric levels, meaning only a small fraction of a given protein is phosphorylated at a specific histidine site at any given time. nih.govthermofisher.com This low abundance makes detection difficult, as signals from pHis-containing peptides can be masked by the overwhelming number of non-phosphorylated peptides in a complex biological sample. thermofisher.com

A unique challenge for pHis analysis is the existence of its two isomers, N(pros)-pHis and N(tele)-pHis. nih.gov These isomers have identical masses, making them indistinguishable by conventional mass spectrometry alone. nih.gov This poses a significant problem for determining which specific isomer is present at a particular site, a critical detail for understanding its biological function. The development of isomer-specific antibodies has begun to address this issue, but their application in large-scale proteomics remains challenging. nih.gov

Mass Spectrometry-Based Phosphoproteomics for this compound Identification

To counter the challenges of lability and low abundance, specialized mass spectrometry (MS)-based phosphoproteomic strategies have been developed.

Effective enrichment of N-phosphopeptides from complex protein digests is a critical first step for successful MS analysis. thermofisher.comnih.gov Given the acid lability of pHis, sample preparation protocols must be modified to avoid acidic steps. nih.gov

Several enrichment strategies are employed:

Immobilized Metal Affinity Chromatography (IMAC): This is a widely used technique for phosphopeptide enrichment. ebrary.netcreative-proteomics.com It utilizes the affinity of phosphate (B84403) groups for metal ions like Fe³⁺, Ti⁴⁺, or Ga³⁺ chelated to a solid support. ebrary.net While effective for pSer/pThr/pTyr, its application to pHis requires careful optimization of pH conditions to maintain the integrity of the phosphoramidate bond.

Titanium Dioxide (TiO₂) and Zirconium Dioxide (ZrO₂) Chromatography: These metal oxide affinity chromatography (MOAC) methods are also common for phosphopeptide enrichment. nih.gov They offer an alternative to IMAC and are often used in parallel or sequentially to increase the coverage of the phosphoproteome. youtube.com

Immunoaffinity Enrichment: This approach uses antibodies to capture phosphopeptides. While highly successful for phosphotyrosine using pan-specific antibodies, the development of analogous antibodies for pHis has been difficult due to the instability of the P-N bond. nih.govnih.gov However, recent progress includes the generation of antibodies against stable synthetic pHis analogs, which can recognize and enrich pHis-containing peptides. nih.govacs.org

Table 2: Overview of Enrichment Strategies for N-Phosphopeptides

| Strategy | Principle | Advantages for pHis | Challenges for pHis |

|---|---|---|---|

| IMAC (e.g., Fe³⁺) | Affinity of phosphate for chelated metal ions. | Widely used, can be adapted to neutral pH. | Non-specific binding; requires optimization to avoid acid elution. ebrary.netcreative-proteomics.com |

| MOAC (e.g., TiO₂) | Affinity of phosphate for metal oxides. | High specificity for phosphopeptides. | Elution often uses acidic or basic conditions that can degrade pHis. nih.gov |

| Immunoaffinity | Antibody recognition of the modification. | High specificity; can be isomer-specific. | Lack of robust pan-pHis antibodies for the native form; instability of the epitope. nih.govnih.gov |

Once enriched, phosphopeptides are analyzed by tandem mass spectrometry (MS/MS). The fragmentation method used to break the peptide apart for sequencing is critical. Standard collision-induced dissociation (CID) is often too harsh, causing the labile phosphate group from pHis to be lost before the peptide backbone fragments, resulting in a dominant neutral loss of 98 Da (H₃PO₄) and little to no sequence information. acs.orgnih.gov

To preserve the modification, milder fragmentation techniques are necessary:

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These non-ergodic methods involve transferring electrons to peptide ions, causing fragmentation of the peptide backbone while often preserving labile PTMs like phosphorylation. nih.govacs.org ETD and ECD are particularly well-suited for analyzing pHis-containing peptides as they minimize the characteristic neutral loss of the phosphate group. acs.org

Ultraviolet Photodissociation (UVPD): This technique uses UV photons to induce fragmentation. It can provide extensive sequence coverage and has been shown to be effective for analyzing phosphopeptides, with less neutral loss compared to CID. acs.org

Higher-Energy Collisional Dissociation (HCD): While still a collisional method, HCD occurs in a different region of the mass spectrometer than traditional CID. It can produce richer fragmentation spectra, and subsequent analysis of the fragment ions can sometimes provide sequence information even when neutral loss occurs. acs.orgnih.gov

Specialized bioinformatic tools are essential for interpreting the complex data generated by MS/MS analysis of labile phosphopeptides. nih.gov Standard database search algorithms can be confounded by the unusual fragmentation behavior of pHis peptides. biorxiv.org

Recent advancements in bioinformatics focus on recognizing the specific fragmentation signatures of labile PTMs:

Neutral Loss Triggered Scans: Mass spectrometers can be programmed to perform a secondary fragmentation (MS³) on the ion that has lost the phosphate group, which can help recover sequence information. nih.gov

Customizable Search Algorithms: Software like MSFragger has introduced a "Labile Mode" that allows researchers to specify expected fragmentation patterns, including diagnostic ions and neutral losses. biorxiv.orgnih.gov This flexible approach enables the search engine to specifically look for evidence of pHis, such as the prominent neutral loss of 98 Da (from phosphoric acid) and 116 Da (from phosphoric acid + H₂O), significantly improving the identification rate of pHis-containing peptides. acs.orgbiorxiv.org This method can create a "fragment remainder" search, where the algorithm looks for peptide backbone ions that have retained a part of the modification, aiding in both identification and localization. nesvilab.org

By combining these advanced methodologies—from careful sample handling and specific enrichment to the use of soft fragmentation techniques and tailored bioinformatic analysis—researchers are progressively overcoming the formidable challenges associated with studying this compound.

Immunological Approaches Utilizing this compound Specific Antibodies

The development of antibodies that can specifically recognize phosphohistidine has been a watershed moment for the field, enabling the detection, localization, and purification of pHis-containing proteins using established immunological techniques.

A primary obstacle in generating antibodies against phosphohistidine was the instability of the P-N bond, which makes using phosphohistidine-containing peptides as antigens problematic. nih.gov The breakthrough came with the design and synthesis of non-hydrolyzable pHis analogs. nih.govnews-medical.net By substituting the imidazole (B134444) ring of histidine with a more stable triazole ring, researchers created phosphotriazolylalanine (pTza), a stable mimic of pHis. nih.govnews-medical.net

These stable pTza-containing peptides were then used as immunogens to generate rabbit monoclonal antibodies (mAbs) that could specifically recognize either the 1-pHis or the 3-pHis isomer. nih.govnews-medical.netsigmaaldrich.com Crucially, these antibodies demonstrated high specificity, showing no cross-reactivity with the other pHis isomer or with the much more abundant phosphotyrosine. nih.govsigmaaldrich.com Structural studies of these antibodies bound to their target peptides revealed that this specificity arises from distinct contacts with the phosphate group and the triazolyl ring, which prevents the recognition of other phosphoamino acids. news-medical.net The development of these reagents has provided the research community with essential tools to investigate the specific functions of each pHis isomer. nih.govnih.gov

The availability of isomer-specific pHis monoclonal antibodies has permitted their use across a range of standard immunological assays, provided that protocols are adapted to maintain the integrity of the labile pHis modification. nih.govavantiresearch.com

Immunoblotting (Western Blotting): These antibodies have been successfully used to detect 1-pHis and 3-pHis containing proteins in cell and tissue extracts. nih.govfigshare.com This requires modified protocols, such as maintaining a neutral or alkaline pH throughout the procedure and avoiding high temperatures, to prevent the hydrolysis of the phosphoramidate bond. nih.gov

Immunofluorescence (IF): IF staining with isomer-specific antibodies has been employed to reveal the subcellular localization of proteins with 1-pHis and 3-pHis modifications. sigmaaldrich.comavantiresearch.com This technique has provided visual evidence suggesting distinct cellular roles for the two isomers, with studies indicating that 1-pHis may be involved in processes like phagocytosis, while 3-pHis appears to play a role in mitosis. nih.gov

Immunoaffinity Purification (IAP): The high specificity of the pHis mAbs makes them ideal for immunoaffinity purification. nih.govsigmaaldrich.com In this technique, the antibodies are immobilized on a solid support to capture and enrich pHis-containing proteins or peptides from complex cellular lysates. nih.govnih.gov This approach, often coupled with mass spectrometry for identification, has led to the discovery of hundreds of new potential pHis sites and proteins in human cells, significantly expanding the known pHis proteome. nih.govnih.gov

Table 1: Applications of Isomer-Specific Phosphohistidine Antibodies

| Technique | Purpose | Key Findings | Citations |

|---|---|---|---|

| Immunoblotting | Detection and quantification of specific pHis-containing proteins in lysates. | Confirmed the presence of both 1-pHis and 3-pHis on various cellular proteins. | nih.gov, figshare.com, nih.gov |

| Immunofluorescence | Visualization of the subcellular localization of pHis proteins. | Revealed distinct localizations for 1-pHis and 3-pHis, suggesting different cellular functions. | nih.gov, avantiresearch.com, sigmaaldrich.com |

| Immunoaffinity Purification | Enrichment of pHis proteins and peptides for identification. | Enabled the identification of numerous novel pHis sites and expanded the known pHis proteome. | nih.gov, nih.gov, sigmaaldrich.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the direct observation and quantification of phosphorus-containing compounds in their native chemical environment.

³¹P NMR spectroscopy is particularly well-suited for studying protein phosphorylation because the phosphorus nucleus (³¹P) has 100% natural abundance and a wide range of chemical shifts, providing high sensitivity and resolution. nih.govsigmaaldrich.com This technique allows for the absolute quantification of different phosphoamino acids in a sample. nih.gov Studies using ³¹P NMR on cell lysates, prepared using protocols that preserve labile phosphates, have determined that phosphohistidine is a significantly more abundant modification than phosphotyrosine. For instance, in a human bronchial epithelial cell line, pHis was found to be approximately one-third as abundant as phosphoserine and phosphothreonine combined. nih.gov The total amount of pHis was quantified to be around 23 μmol per gram of total protein in the cell lysate. nih.gov

A key advantage of ³¹P NMR is its ability to distinguish between the this compound and N(tele)-phospho-L-histidine isomers. The phosphorus atom in each isomer exists in a slightly different chemical environment, which results in distinct signals in the ³¹P NMR spectrum. nih.gov Synthetic standards have established the reference chemical shifts for 1-pHis (around -5.76 ppm) and 3-pHis (around -4.99 ppm). nih.gov By comparing the signals from a denatured protein sample to these standards, researchers can identify and quantify the relative amounts of each isomer present. nih.govfigshare.com Furthermore, NMR is an effective tool for tracking dynamic changes in phosphorylation. Time-resolved NMR experiments can monitor the phosphorylation state of specific residues in real-time, providing kinetic data on phosphorylation and dephosphorylation reactions within cell extracts or in reconstituted systems. nih.govyoutube.com

Synthetic Analogs and Non-Hydrolyzable Mimics of this compound as Research Tools

The development of stable chemical mimics for this compound and its 3-pHis isomer has been fundamental to advancing the study of this elusive modification. oxinst.com As mentioned previously, the instability of the phosphoramidate bond under typical experimental conditions, especially low pH, necessitated the creation of robust analogs. nih.gov

The most successful of these have been the phosphotriazolylalanine (pTza) analogs, where the nitrogen of the imidazole ring is replaced with a carbon in a triazole ring structure. nih.govnews-medical.net This substitution creates a stable, non-hydrolyzable, and non-isomerizable mimic of phosphohistidine. nih.govoxinst.com These synthetic amino acids can be incorporated into peptides using standard solid-phase peptide synthesis techniques. oxinst.com

The primary and most impactful application of these analogs has been their use as haptens to generate the highly specific monoclonal antibodies against 1-pHis and 3-pHis. nih.govnews-medical.net Without these stable mimics, producing reliable antibodies would have been exceedingly difficult. These tools have also been used in structural biology to crystallize antibody-antigen complexes, providing detailed insights into the molecular basis of pHis recognition. news-medical.net The creation of these synthetic research tools effectively unlocked the door to the immunological and structural investigation of protein histidine phosphorylation.

Perspectives and Future Directions in N Pros Phospho L Histidine Research

Identification and Characterization of Unidentified N(pros)-Phospho-L-Histidine Kinases and Phosphatases in Eukaryotes

A complete understanding of any phosphorylation-based signaling network requires the identification of the kinases that add the modification and the phosphatases that remove it. While significant progress has been made, the full complement of enzymes regulating 1-pHis in eukaryotes remains largely uncharted territory.

To date, the primary identified protein histidine kinases in metazoans are Nucleoside Diphosphate (B83284) Kinase 1 (NME1) and NME2. nih.govnih.gov These enzymes exhibit a dual function, acting as both nucleoside diphosphate kinases and as protein histidine kinases that autophosphorylate on a conserved histidine (His118), forming a 1-pHis intermediate. nih.govnih.gov On the other side of the equation, three key protein histidine phosphatases have been identified: Phosphohistidine (B1677714) Phosphatase 1 (PHPT1), Phospholysine Phosphohistidine Inorganic Pyrophosphate Phosphatase (LHPP), and Phosphoglycerate Mutase 5 (PGAM5). nih.gov PGAM5 has been shown to dephosphorylate the 1-pHis on NME proteins, while PHPT1 appears to act on 3-pHis substrates. nih.gov

However, the discovery of numerous histidine-phosphorylated proteins for which the corresponding kinase or phosphatase is unknown strongly suggests that more of these regulatory enzymes exist. nih.gov For instance, a specific histone H4 histidine kinase (HHK) activity has been identified, but the protein responsible has not yet been isolated. nih.gov The primary barrier to their discovery has been the chemical instability of the phosphoramidate (B1195095) (P-N) bond in phosphohistidine, which is easily hydrolyzed under the acidic conditions used in traditional phosphoproteomic workflows. nih.govportlandpress.com

Future research will leverage recently developed tools to overcome this hurdle. The creation of monoclonal antibodies specific to the 1-pHis isomer provides a powerful handle for identifying new enzymes. pnas.org Affinity-based strategies, such as immunoprecipitation or pull-down assays using these antibodies followed by mass spectrometry, can be used to isolate 1-pHis-containing proteins along with their interacting partners, which are prime candidates for novel kinases and phosphatases. nih.gov Identifying proteins that bind to known histidine phosphatases is another powerful approach to uncover new substrates and, by extension, the kinases that phosphorylate them. nih.gov

Table 1. Known Eukaryotic Kinases and Phosphatases for this compound and Related Substrates

| Enzyme | Type | Known Substrates / Targets | Function |

|---|---|---|---|

| NME1 | Kinase | Autophosphorylation (1-pHis), ATP-citrate lyase (ACLY), Succinyl-CoA synthetase | Metabolism, Signal Transduction |

| NME2 | Kinase | Autophosphorylation (1-pHis), G-protein β subunit (GNB1), KCa3.1, TRPV5 | Signal Transduction, Ion Channel Regulation |

| PGAM5 | Phosphatase | NME1/NME2 (1-pHis) | Mitochondrial processes, Negative regulation of T-cells |

| PHPT1 | Phosphatase | Histone H4, KCa3.1 (3-pHis) | Broad phosphatase activity |

| LHPP | Phosphatase | NME1/NME2 | Tumor suppression |

Functional Characterization of this compound in Specific Biological Contexts

With the ability to more reliably detect 1-pHis, researchers are now poised to define its function in diverse cellular processes. Evidence increasingly points to critical roles for histidine phosphorylation in metabolism, ion transport, and signal transduction, rivaling the importance of the more well-studied phospho-amino acids. nih.gov It is estimated that phosphohistidine may account for as much as 6% of total protein phosphorylation in eukaryotes, a figure that underscores its potential significance. nih.gov

Key biological contexts where this compound is known to be involved include:

Metabolic Regulation: NME1-mediated histidine phosphorylation of enzymes like ATP-citrate lyase and succinyl-CoA synthetase directly links this modification to central metabolic pathways. nih.govnih.gov

G-Protein Signaling: The phosphorylation of the G-protein β subunit by NME2 demonstrates a role for 1-pHis in modulating heterotrimeric G-protein signaling cascades, which are fundamental to how cells respond to external stimuli. nih.gov

Ion Channel Regulation: The activity of ion channels, such as the potassium channel KCa3.1 and the calcium channel TRPV5, is regulated by reversible histidine phosphorylation, highlighting a role for 1-pHis in controlling ion homeostasis and cellular excitability. nih.govnih.gov

Cancer and Proliferation: The first protein identified as a metastasis suppressor, NME1, is a histidine kinase. nih.gov Its activity and the resulting 1-pHis modification are implicated in controlling cell motility and have been linked to diseases like neuroblastoma and breast cancer, making histidine phosphorylation a key area of interest in oncology. nih.gov

Future work will involve using the advanced tools described below to perform large-scale phosphoproteomic screens under various cellular conditions. This will help to identify new 1-pHis sites and characterize their functional consequences in processes ranging from cell cycle control and DNA damage response to immune signaling and neurobiology.

Development of Advanced Tools for Comprehensive N(pros)-Phosphoproteomics

The historical challenge of studying this compound has been overwhelmingly technical. nih.gov The acid-labile nature of the phosphoramidate bond means that standard methods for phosphoproteomic analysis, which often involve acidic conditions, lead to the loss of this modification. nih.gov This has resulted in a significant underrepresentation of phosphohistidine in databases and a limited understanding of its prevalence.

The development of new chemical and biochemical tools has been transformative for the field. portlandpress.com A multi-pronged approach has provided researchers with a robust toolkit to comprehensively analyze the N(pros)-phosphoproteome.

Stable Analogues: A crucial breakthrough was the chemical synthesis of stable, non-hydrolyzable analogues of phosphohistidine, such as phosphoryltriazolylalanine (pTza) and, more recently, pyrazole-based analogues (pPye). nih.govacs.orgacs.org These molecules mimic the structure and electronic properties of native phosphohistidine but replace the unstable P-N bond with a stable linkage, making them suitable for use as haptens to generate antibodies. acs.org

Isomer-Specific Monoclonal Antibodies: Using these stable analogues, highly specific monoclonal antibodies that can distinguish between the 1-pHis and 3-pHis isomers have been developed. pnas.orgnih.gov These antibodies are invaluable for a range of applications, including Western blotting, immunofluorescence, and, most importantly, the immunoaffinity purification of phosphohistidine-containing peptides and proteins from complex cell lysates. nih.gov

Modified Mass Spectrometry (MS) Workflows: While challenging, mass spectrometry remains the gold standard for identifying and quantifying post-translational modifications. nih.gov Researchers have optimized MS-based phosphoproteomics workflows to better preserve the labile pHis modification. This includes avoiding acidic conditions during sample preparation and using enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) or Metal-Oxide Affinity Chromatography (MOAC) under carefully controlled pH conditions. nih.govthermofisher.com More sensitive, microscale workflows are also being developed to analyze low-abundance samples. acs.org

Table 2. Advanced Tools for N(pros)-Phosphoproteomics

| Tool / Technique | Principle | Key Application(s) |

|---|---|---|

| Stable pHis Analogues (pTza, pPye) | Chemical mimics of pHis with a stable phosphonate (B1237965) linkage instead of a labile phosphoramidate bond. | Generation of specific antibodies; Kinase/phosphatase inhibitor screening. |

| 1-pHis Monoclonal Antibodies | Highly specific antibodies raised against stable pHis analogues that recognize the native 1-pHis modification. | Western blotting, immunofluorescence, immunoaffinity purification of 1-pHis proteins/peptides. |

| Modified Mass Spectrometry | LC-MS/MS workflows optimized with neutral pH and specialized enrichment to preserve and detect the labile P-N bond. | Global identification and quantification of pHis sites in the proteome. |

| Chemoproteomic Probes | Stable pHis analogues attached to affinity tags to "fish" for pHis-binding proteins from cell lysates. | Identification of novel pHis acceptor proteins and interacting partners. |

Integration of Computational and Structural Biology Approaches in this compound Dynamics

As experimental data on this compound accumulates, computational and structural biology approaches are becoming indispensable for interpreting this information and guiding future research. These methods provide a framework for understanding the molecular consequences of histidine phosphorylation at an atomic level.

Structural biology, primarily through X-ray crystallography and NMR spectroscopy, has provided crucial insights into pHis-mediated processes. nih.govnih.gov For example, crystal structures have revealed:

The basis for isomer specificity: The structure of NME1 shows how its active site constrains the phosphorylation to the N(pros) position of its catalytic histidine. nih.gov

Antibody recognition: Co-crystal structures of 1-pHis-specific antibodies bound to their target peptides have elucidated the precise molecular interactions that allow these antibodies to recognize the modification in a sequence-independent manner. pnas.orgnih.gov This knowledge can be used to engineer next-generation antibodies with even higher affinity and specificity.

Enzymatic mechanisms: The structures of phosphatases like PHPT1 and PGAM5 provide a basis for understanding their catalytic mechanisms and substrate recognition. nih.govbiocuckoo.org

Computational approaches complement these structural studies by modeling the dynamic nature of protein phosphorylation. pnas.org While the field of pHis-specific computational biology is still developing, established methods are being applied to:

Predict phosphorylation sites: Bioinformatic tools can scan protein sequences to predict potential, currently unknown, histidine phosphorylation sites, helping to prioritize experimental validation.

Model protein-protein interactions: Molecular docking and dynamics simulations can model the transient interactions between histidine kinases/phosphatases and their substrates, revealing the energetic and conformational changes that drive the phosphorylation/dephosphorylation cycle.

Understand functional impact: By simulating the structure of a protein in both its phosphorylated and unphosphorylated state, researchers can predict how the addition of a bulky, charged phosphate (B84403) group to a histidine residue alters protein conformation, stability, and interactions with other molecules.

The synergy between advanced experimental tools and powerful computational and structural methods will be the engine driving future discoveries in the field of this compound research, ultimately revealing the full extent of its role in eukaryotic biology.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.